molecular formula C10H22N2O3S B12553192 1-Butyl-3-ethyl-2,3-dihydro-1H-imidazol-1-ium methanesulfonate CAS No. 145022-49-7

1-Butyl-3-ethyl-2,3-dihydro-1H-imidazol-1-ium methanesulfonate

Cat. No.: B12553192
CAS No.: 145022-49-7
M. Wt: 250.36 g/mol
InChI Key: YONMMSYNJKZPPT-UHFFFAOYSA-N
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Description

1-Butyl-3-ethyl-2,3-dihydro-1H-imidazol-1-ium methanesulfonate is an ionic liquid known for its unique properties, including low volatility, high thermal stability, and excellent solubility. These characteristics make it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-3-ethyl-2,3-dihydro-1H-imidazol-1-ium methanesulfonate typically involves the alkylation of imidazole derivatives. One common method includes the reaction of 1-butyl-3-ethylimidazole with methanesulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-3-ethyl-2,3-dihydro-1H-imidazol-1-ium methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-Butyl-3-ethyl-2,3-dihydro-1H-imidazol-1-ium methanesulfonate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison: 1-Butyl-3-ethyl-2,3-dihydro-1H-imidazol-1-ium methanesulfonate stands out due to its unique combination of butyl and ethyl groups, which enhance its solubility and thermal stability compared to similar compounds. This makes it particularly suitable for applications requiring high-performance solvents and catalysts .

Properties

CAS No.

145022-49-7

Molecular Formula

C10H22N2O3S

Molecular Weight

250.36 g/mol

IUPAC Name

1-butyl-3-ethyl-1,2-dihydroimidazol-1-ium;methanesulfonate

InChI

InChI=1S/C9H18N2.CH4O3S/c1-3-5-6-11-8-7-10(4-2)9-11;1-5(2,3)4/h7-8H,3-6,9H2,1-2H3;1H3,(H,2,3,4)

InChI Key

YONMMSYNJKZPPT-UHFFFAOYSA-N

Canonical SMILES

CCCC[NH+]1CN(C=C1)CC.CS(=O)(=O)[O-]

Origin of Product

United States

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